![molecular formula C9H13NO B066722 1-[(2S)-2-ethynylpyrrolidin-1-yl]propan-1-one CAS No. 182754-33-2](/img/structure/B66722.png)
1-[(2S)-2-ethynylpyrrolidin-1-yl]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2S)-2-ethynylpyrrolidin-1-yl]propan-1-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields of study. This compound is also known as EPP or Alpha-Pyrrolidinovalerophenone and is a synthetic analog of cathinone, a naturally occurring stimulant found in the khat plant. In
Mechanism Of Action
The mechanism of action of 1-[(2S)-2-ethynylpyrrolidin-1-yl]propan-1-one is not fully understood, but it is believed to act as a dopamine reuptake inhibitor. This means that it prevents the reuptake of dopamine, a neurotransmitter that is involved in reward and motivation, leading to an increase in its concentration in the brain. This increase in dopamine levels is believed to be responsible for the stimulant effects of the compound.
Biochemical And Physiological Effects
1-[(2S)-2-ethynylpyrrolidin-1-yl]propan-1-one has been shown to have various biochemical and physiological effects. It has been shown to increase locomotor activity in rodents, indicating its stimulant properties. It has also been shown to increase heart rate and blood pressure, which can have implications for its use in humans. Additionally, it has been shown to have reinforcing effects, indicating its potential for abuse.
Advantages And Limitations For Lab Experiments
One of the advantages of using 1-[(2S)-2-ethynylpyrrolidin-1-yl]propan-1-one in lab experiments is its similarity to other stimulants such as cocaine and amphetamines. This allows researchers to study the effects of these drugs on the brain without the legal and ethical implications of using illegal substances. However, one of the limitations of using this compound is its potential for abuse, which can lead to safety concerns in the lab.
Future Directions
There are many future directions for research on 1-[(2S)-2-ethynylpyrrolidin-1-yl]propan-1-one. One area of research is in the development of new treatments for addiction and dependence. Another area of research is in the study of the long-term effects of the compound on the brain and body. Additionally, there is potential for the development of new analogs of the compound with different properties and applications.
Conclusion:
In conclusion, 1-[(2S)-2-ethynylpyrrolidin-1-yl]propan-1-one is a chemical compound with significant potential for use in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential applications and limitations of this compound.
Synthesis Methods
The synthesis of 1-[(2S)-2-ethynylpyrrolidin-1-yl]propan-1-one is a complex process that requires expertise in organic chemistry. The most common method of synthesis involves the reaction of 2-bromovalerophenone with pyrrolidine in the presence of a base such as potassium carbonate. This reaction results in the formation of 1-[(2S)-2-ethynylpyrrolidin-1-yl]propan-1-one. The purity of the compound is crucial for its use in scientific research, and various purification techniques such as recrystallization and column chromatography are used to ensure the purity of the compound.
Scientific Research Applications
1-[(2S)-2-ethynylpyrrolidin-1-yl]propan-1-one has potential applications in various fields of scientific research. One of the most significant applications is in the field of neuroscience, where it is used as a research tool to study the effects of stimulants on the brain. It is also used in the study of addiction and dependence, as it has similar properties to other stimulants such as cocaine and amphetamines.
properties
CAS RN |
182754-33-2 |
|---|---|
Product Name |
1-[(2S)-2-ethynylpyrrolidin-1-yl]propan-1-one |
Molecular Formula |
C9H13NO |
Molecular Weight |
151.21 g/mol |
IUPAC Name |
1-[(2S)-2-ethynylpyrrolidin-1-yl]propan-1-one |
InChI |
InChI=1S/C9H13NO/c1-3-8-6-5-7-10(8)9(11)4-2/h1,8H,4-7H2,2H3/t8-/m1/s1 |
InChI Key |
JIGYSSHLFFNIAH-MRVPVSSYSA-N |
Isomeric SMILES |
CCC(=O)N1CCC[C@H]1C#C |
SMILES |
CCC(=O)N1CCCC1C#C |
Canonical SMILES |
CCC(=O)N1CCCC1C#C |
synonyms |
Pyrrolidine, 2-ethynyl-1-(1-oxopropyl)-, (S)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



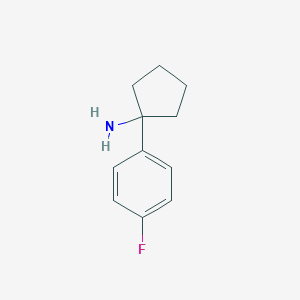
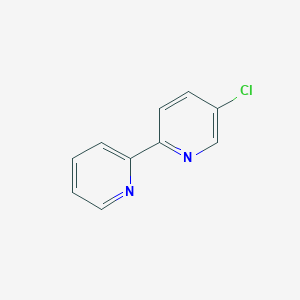
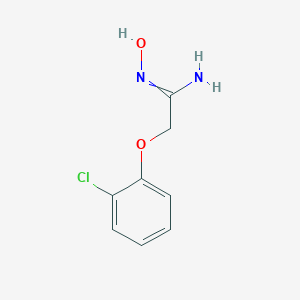
![2-(1,3-Benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine](/img/structure/B66649.png)

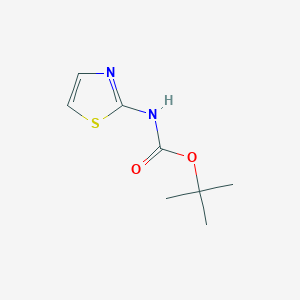
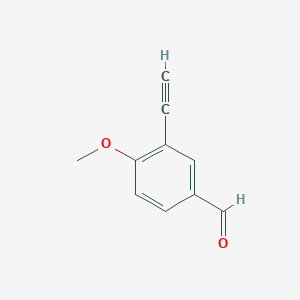


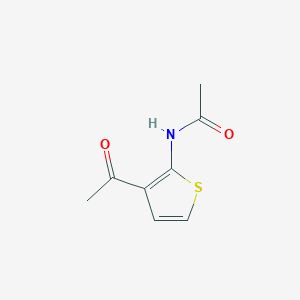



![6-Methyl-1H-pyrrolo[2,3-b]pyridine 7-oxide](/img/structure/B66670.png)